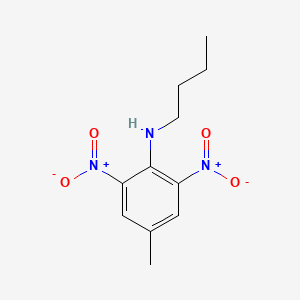

N-butyl-4-methyl-2,6-dinitroaniline

Overview

Description

N-butyl-4-methyl-2,6-dinitroaniline is a chemical compound with the molecular formula C11H15N3O4 . It has a molecular weight of 253.26 .

Molecular Structure Analysis

The InChI code for N-butyl-4-methyl-2,6-dinitroaniline is 1S/C11H15N3O4/c1-3-4-5-12-11-9 (13 (15)16)6-8 (2)7-10 (11)14 (17)18/h6-7,12H,3-5H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

N-butyl-4-methyl-2,6-dinitroaniline is a solid . Unfortunately, specific physical and chemical properties like melting point, boiling point, and density were not found in the search results.Scientific Research Applications

Herbicide Resistance and Mechanisms in Weeds

“N-butyl-4-methyl-2,6-dinitroaniline” is a type of dinitroaniline, which are known to be microtubule inhibitors, targeting tubulin proteins in plants and protists . Dinitroaniline herbicides, such as trifluralin, pendimethalin and oryzalin, have been used as pre-emergence herbicides for weed control for decades . With widespread resistance to post-emergence herbicides in weeds, the use of pre-emergence herbicides such as dinitroanilines has increased .

Non-Target-Site Resistance (NTSR) to Dinitroanilines

Non-target-site resistance (NTSR) to dinitroanilines has been rarely reported and only confirmed in Lolium rigidum due to enhanced herbicide metabolism (metabolic resistance) . A cytochrome P450 gene (CYP81A10) has been recently identified in L. rigidum that confers resistance to trifluralin .

Nonlinear Optical and Optoelectronic Device Applications

“N-butyl-4-methyl-2,6-dinitroaniline” is an organic chromophore crystal, synthesized by a slow solvent evaporation method . It has been used in nonlinear optical and optoelectronic device applications . The Second Harmonic Generation (SHG) was confirmed via the Kurtz-Perry powder technique .

Quantum Chemical Investigations

Quantum chemical calculations, such as HOMO-LUMO and molecular electrostatic potential, were calculated and presented for "N-butyl-4-methyl-2,6-dinitroaniline" . The donor and acceptor’s interaction and stabilisation energy were analysed by Natural Bond Orbital (NBO) analyses .

Thermodynamic Characteristics Analysis

The thermodynamic characteristics of “N-butyl-4-methyl-2,6-dinitroaniline” have been described . This includes the analysis of its geometry (B3LYP/6-311++G (d,p)) and electronic properties .

Hyperpolarizability Analysis

Hyperpolarizability of “N-butyl-4-methyl-2,6-dinitroaniline” has been analysed . This property is important in the field of nonlinear optics .

Mechanism of Action

Target of Action

N-butyl-4-methyl-2,6-dinitroaniline, like other dinitroaniline herbicides, primarily targets tubulin proteins in plants and protists . Tubulin proteins are crucial components of the cell’s cytoskeleton and play a significant role in maintaining cell shape, enabling cell division, and facilitating intracellular transport .

Mode of Action

N-butyl-4-methyl-2,6-dinitroaniline acts as a microtubule inhibitor . It binds to tubulin proteins, preventing their polymerization . This disruption of microtubule dynamics interferes with cell division and growth, particularly in rapidly dividing cells such as those found in weeds .

Biochemical Pathways

The primary biochemical pathway affected by N-butyl-4-methyl-2,6-dinitroaniline is the polymerization of tubulin proteins into microtubules . By inhibiting this process, the compound disrupts the formation and function of the mitotic spindle, a structure essential for chromosome segregation during cell division . This leads to cell cycle arrest and ultimately cell death .

Pharmacokinetics

It is known that the compound has alow aqueous solubility and is non-volatile These properties suggest that the compound may have limited bioavailability and could be slow to metabolize and excrete

Result of Action

The primary result of N-butyl-4-methyl-2,6-dinitroaniline’s action is the inhibition of cell division and growth in targeted organisms . This leads to a reduction in weed populations, making the compound effective as a pre-emergence herbicide .

Action Environment

The action of N-butyl-4-methyl-2,6-dinitroaniline can be influenced by various environmental factors. For instance, its efficacy as a herbicide may be affected by soil composition, moisture levels, and temperature . Additionally, the compound’s stability and persistence in the environment can vary depending on local conditions .

Safety and Hazards

Future Directions

While specific future directions for N-butyl-4-methyl-2,6-dinitroaniline are not available, there is a general interest in the structural analysis of similar compounds to see how small changes in the molecular structure change the crystal packing of the molecules . This could potentially lead to the preparation of supramolecular structures with desired properties .

properties

IUPAC Name |

N-butyl-4-methyl-2,6-dinitroaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O4/c1-3-4-5-12-11-9(13(15)16)6-8(2)7-10(11)14(17)18/h6-7,12H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBKNKPRDTRWITD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=C(C=C(C=C1[N+](=O)[O-])C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-butyl-4-methyl-2,6-dinitroaniline | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-Methyl-6-oxo-1H-pyridin-4-yl)methyl]but-2-ynamide](/img/structure/B2984741.png)

![8-ethoxy-1-(4-fluorophenyl)-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2984743.png)